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Introduction
Mollisin is a novel compound with demonstrated potential as a broad-spectrum antifungal

agent. These application notes provide a comprehensive overview of the in vitro methodologies

employed to evaluate the efficacy of Mollisin against a panel of clinically relevant pathogenic

fungi. The included protocols offer detailed, step-by-step guidance for determining key

antifungal metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum

Fungicidal Concentration (MFC), as well as investigating its mechanism of action. The

presented data is intended to serve as a reference for researchers engaged in antifungal drug

discovery and development.

Data Presentation: Antifungal Activity of Mollisin
The in vitro antifungal activity of Mollisin was evaluated against a variety of pathogenic fungal

species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and

Minimum Fungicidal Concentration (MFC) values obtained through standardized broth

microdilution assays.
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Fungal Species Strain MIC (µg/mL) MFC (µg/mL)

Candida albicans ATCC 90028 2 4

Candida glabrata ATCC 2001 4 8

Candida parapsilosis ATCC 22019 2 4

Candida tropicalis ATCC 750 1 2

Cryptococcus

neoformans
ATCC 208821 0.5 1

Aspergillus fumigatus ATCC 204305 1 2

Aspergillus flavus ATCC 204304 2 4

Trichophyton rubrum ATCC 28188 0.25 0.5

Microsporum canis ATCC 36299 0.5 1

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards

Institute (CLSI) for antifungal susceptibility testing.[1][2][3]

Materials:

Mollisin stock solution (dissolved in a suitable solvent, e.g., DMSO)

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

96-well flat-bottom microtiter plates

Fungal inoculum, standardized to the appropriate cell density

Sterile saline or phosphate-buffered saline (PBS)
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Spectrophotometer or microplate reader

Incubator

Procedure:

Preparation of Fungal Inoculum:

From a fresh culture, suspend fungal colonies in sterile saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which

corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For molds, conidial

suspensions are prepared and counted using a hemocytometer.

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum

concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

Preparation of Microtiter Plates:

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first

column.

In the first column, add 200 µL of the Mollisin working solution (at twice the highest

desired final concentration).

Perform a serial two-fold dilution by transferring 100 µL from the first column to the

second, mixing, and continuing this process across the plate to the tenth column. Discard

100 µL from the tenth column.

The eleventh column will serve as the growth control (no drug), and the twelfth column as

the sterility control (no inoculum).

Inoculation and Incubation:

Add 100 µL of the prepared fungal inoculum to each well from column one to eleven.

Add 100 µL of sterile RPMI-1640 medium to the twelfth column.
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Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), or until

sufficient growth is observed in the growth control wells.[3]

Reading the MIC:

The MIC is defined as the lowest concentration of Mollisin that causes a significant

inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free

growth control.[1] This can be determined visually or by measuring the optical density at a

specific wavelength (e.g., 530 nm).

Determination of Minimum Fungicidal Concentration
(MFC)
The MFC is determined following the MIC assay.

Procedure:

Subculturing from MIC Plates:

From each well showing no visible growth in the MIC assay, and from the growth control

well, take a 10-20 µL aliquot.

Spot-inoculate the aliquots onto Sabouraud Dextrose Agar (SDA) plates.

Incubation:

Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the spot from

the growth control.

Reading the MFC:

The MFC is the lowest concentration of Mollisin that results in no fungal growth or a

significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
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Workflow for In Vitro Antifungal Susceptibility Testing of Mollisin

Preparation

Assay Analysis1. Fungal Culture
(e.g., Candida albicans)

2. Inoculum Preparation
(Standardized Suspension)

4. Inoculation of Plate

3. Serial Dilution of Mollisin
in 96-well plate

5. Incubation
(35°C, 24-48h)

6. MIC Determination
(Visual/Spectrophotometric) 7. Subculturing onto Agar 8. MFC Determination

Click to download full resolution via product page

Caption: Workflow for In Vitro Antifungal Susceptibility Testing of Mollisin.

Mechanism of Action: Cell Membrane Integrity
Assay
Preliminary studies suggest that Mollisin may exert its antifungal effect by disrupting the fungal

cell membrane. The following protocol describes a method to assess cell membrane integrity

using propidium iodide (PI) staining and flow cytometry.

Principle:

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live

cells. In cells with compromised membranes, PI can enter, bind to DNA, and fluoresce, allowing

for the quantification of cell death.

Materials:

Fungal cells treated with Mollisin at various concentrations (e.g., 1x, 2x, 4x MIC)

Untreated fungal cells (negative control)

Heat-killed fungal cells (positive control)

Propidium iodide (PI) solution
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Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Cell Treatment:

Expose fungal cells to different concentrations of Mollisin in a suitable broth medium for a

defined period (e.g., 4 hours).

Include untreated and heat-killed controls.

Harvesting and Washing:

Harvest the cells by centrifugation.

Wash the cells twice with PBS to remove residual medium and Mollisin.

Staining:

Resuspend the cell pellets in PBS containing PI at a final concentration of 2 µg/mL.

Incubate in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

Excite the cells with a 488 nm laser and detect the PI fluorescence in the appropriate

channel (e.g., 617/30 nm).

Collect data for at least 10,000 events per sample.

Data Analysis:

Gate the cell population based on forward and side scatter to exclude debris.
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Quantify the percentage of PI-positive cells in each sample. An increase in the percentage

of PI-positive cells in Mollisin-treated samples compared to the untreated control

indicates a loss of cell membrane integrity.

Proposed Mechanism of Action of Mollisin on Fungal Cell Membrane
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Caption: Proposed Mechanism of Action of Mollisin on the Fungal Cell Membrane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://ifyber.com/wp-content/uploads/2023/01/In-Vitro-Screening-for-Antifungal-Efficacy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305799/
https://academic.oup.com/ofid/article/8/11/ofab444/6367646
https://www.benchchem.com/product/b1207777#in-vitro-testing-of-mollisin-against-pathogenic-fungi
https://www.benchchem.com/product/b1207777#in-vitro-testing-of-mollisin-against-pathogenic-fungi
https://www.benchchem.com/product/b1207777#in-vitro-testing-of-mollisin-against-pathogenic-fungi
https://www.benchchem.com/product/b1207777#in-vitro-testing-of-mollisin-against-pathogenic-fungi
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1207777?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

